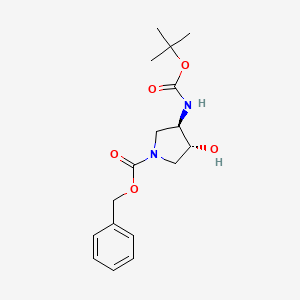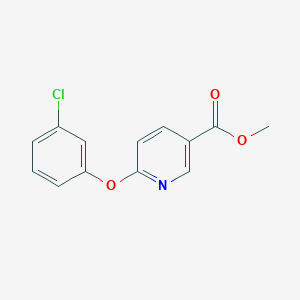![molecular formula C15H21BN4O3S B6322393 2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester CAS No. 1160791-16-1](/img/structure/B6322393.png)
2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester is an organic compound containing boron that holds promise in the field of medicinal chemistry. Its structure incorporates key functional groups that can be exploited for the development of novel bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester typically involves multi-step organic synthesisThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems for monitoring and controlling the reactions can also improve the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolo[5,4-b]pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It holds potential as a precursor for developing kinase inhibitors, which are crucial in treating various diseases, including cancer.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes
Mecanismo De Acción
The mechanism of action of 2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in regulating various cellular processes. The compound can inhibit kinase activity by binding to the active site, thereby blocking the enzyme’s function and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives and boronic acid esters, such as:
- Thiazolo[5,4-b]pyridine-6-boronic acid
- 2-(3-Methylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
Uniqueness
What sets 2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester apart is its unique combination of functional groups, which provides distinct reactivity and potential for developing bioactive molecules. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and other scientific research fields.
Propiedades
IUPAC Name |
1-ethyl-3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN4O3S/c1-6-17-12(21)20-13-19-10-7-9(8-18-11(10)24-13)16-22-14(2,3)15(4,5)23-16/h7-8H,6H2,1-5H3,(H2,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZLECBWDDORQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC(=N3)NC(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B6322317.png)

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6322323.png)


![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)

![1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone](/img/structure/B6322366.png)

![11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid](/img/structure/B6322376.png)




